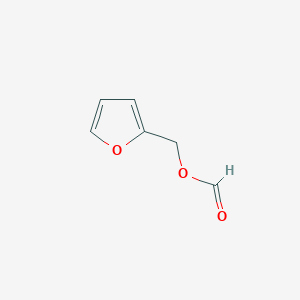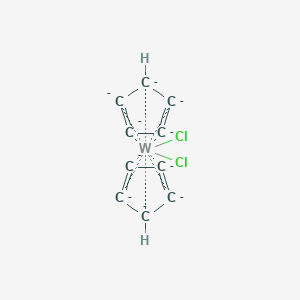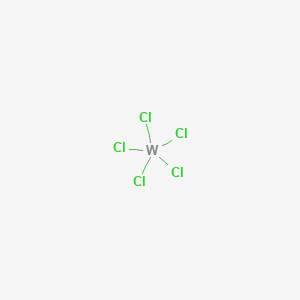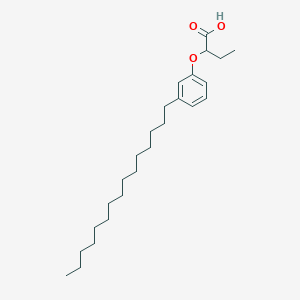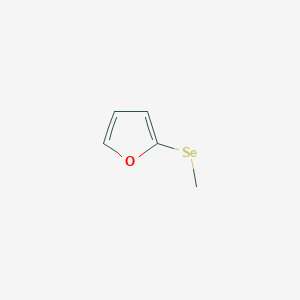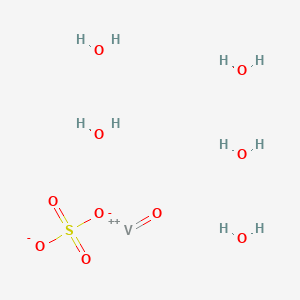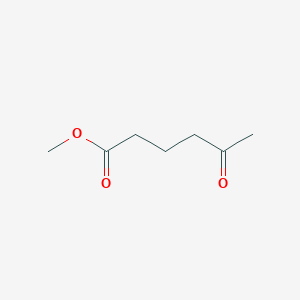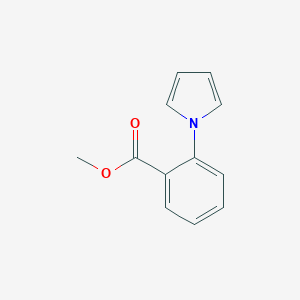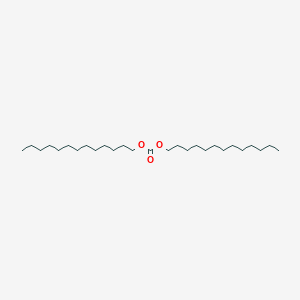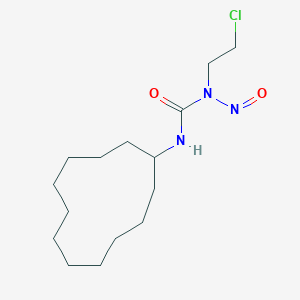
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea (CCNU) is a chemotherapy drug that belongs to the nitrosourea class of alkylating agents. It is used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. CCNU is a potent DNA-damaging agent that works by cross-linking DNA strands, leading to cell death.
Mechanism Of Action
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea works by cross-linking DNA strands, leading to the formation of interstrand and intrastrand cross-links. This process prevents DNA replication and transcription, leading to cell death. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is also known to induce DNA damage response pathways, leading to cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has several biochemical and physiological effects on cancer cells. It induces DNA damage and activates DNA damage response pathways, leading to cell cycle arrest and apoptosis. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea also inhibits the activity of DNA repair enzymes, leading to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has been shown to induce oxidative stress and inflammation, leading to further cell damage.
Advantages And Limitations For Lab Experiments
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is a potent DNA-damaging agent that is widely used in cancer research. Its advantages include its ability to induce DNA damage and activate DNA damage response pathways, making it an effective tool to study cancer cell biology. However, its limitations include its toxicity and potential side effects, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea research. One direction is to investigate its potential in combination with other chemotherapy drugs to increase its efficacy. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanisms of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea-induced DNA damage and cell death, which could lead to the development of more effective cancer treatments.
Synthesis Methods
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is synthesized by reacting 1-(2-chloroethyl)-3-cyclododecene with nitrous acid. The reaction leads to the formation of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea, which is purified by recrystallization. The yield of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea synthesis is moderate, and the process requires careful handling of hazardous chemicals.
Scientific Research Applications
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has been extensively studied for its anti-tumor activity. It has been shown to be effective in the treatment of various types of cancer, including glioblastoma multiforme, Hodgkin's lymphoma, and multiple myeloma. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is often used in combination with other chemotherapy drugs to increase its efficacy. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has also been used in preclinical studies to investigate its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis.
properties
CAS RN |
13909-14-3 |
|---|---|
Product Name |
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea |
Molecular Formula |
C15H28ClN3O2 |
Molecular Weight |
317.85 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-cyclododecyl-1-nitrosourea |
InChI |
InChI=1S/C15H28ClN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
InChI Key |
GTKDEBRRAOOCCY-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCCl)N=O |
Other CAS RN |
13909-14-3 |
synonyms |
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



